molecular formula C8H7NOS B1484394 6-Amino-1-benzothiophen-4-ol CAS No. 2168425-31-6

6-Amino-1-benzothiophen-4-ol

Cat. No.: B1484394
CAS No.: 2168425-31-6
M. Wt: 165.21 g/mol
InChI Key: DBDRPDMGMJCVDW-UHFFFAOYSA-N
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Description

6-Amino-1-benzothiophen-4-ol is a heterocyclic compound that contains a benzene ring fused with a thiophene ring. This compound is versatile and has been utilized in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzothiophene derivatives involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . Another approach involves coupling reactions and electrophilic cyclization reactions .

Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve transition-metal catalyzed reactions due to their efficiency and selectivity. These methods allow for the preparation of multisubstituted benzothiophenes with diverse functional groups .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-benzothiophen-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

6-Amino-1-benzothiophen-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential in antimicrobial and antioxidant studies.

    Medicine: Benzothiophene derivatives are being explored for their anticancer properties.

    Industry: The compound is used in the development of materials with unique optoelectronic properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-benzothiophen-4-ol involves its interaction with various molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . These interactions are crucial for their biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Raloxifene: Used for the treatment of breast cancer.

    Zileuton: An anti-inflammatory drug.

    Sertaconazole: An antifungal agent.

Uniqueness: 6-Amino-1-benzothiophen-4-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-amino-1-benzothiophen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRPDMGMJCVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CC(=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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